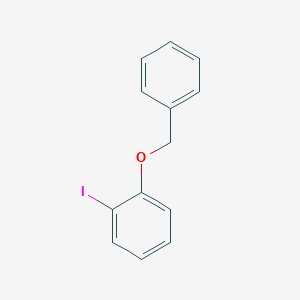

1-(Benzyloxy)-2-iodobenzene

Description

Significance of Halogenated Arenes as Synthetic Precursors

Halogenated arenes, or aryl halides, are critical starting materials in a vast array of chemical reactions. libretexts.orgtaylorandfrancis.com Their importance stems from the reactivity of the carbon-halogen bond, which can be selectively activated to participate in various transformations. fiveable.me Aryl halides are particularly renowned for their role in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. fiveable.mealfa-chemistry.com These reactions have become cornerstone methods for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. fiveable.metaylorandfrancis.com The nature of the halogen atom (I, Br, Cl, F) significantly influences the reactivity, with aryl iodides generally being the most reactive. fiveable.me

Positional Isomers of Benzyloxyiodobenzene in Synthetic Design

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. Positional isomers, specifically, have the same carbon skeleton and functional groups but differ in the position of these groups on the skeleton. solubilityofthings.comfiveable.mesolubilityofthings.com In the context of benzyloxyiodobenzene, the relative positions of the benzyloxy and iodo groups on the benzene (B151609) ring—ortho (1,2-), meta (1,3-), and para (1,4-)—give rise to three distinct positional isomers: 1-(benzyloxy)-2-iodobenzene, 1-(benzyloxy)-3-iodobenzene (B9896), and 1-(benzyloxy)-4-iodobenzene (B10812). bldpharm.com

This positional variation is not trivial; it profoundly impacts the molecule's electronic properties, steric hindrance, and reactivity. fiveable.mealgoreducation.com For instance, the proximity of the benzyloxy group to the iodine atom in the ortho position in this compound can influence the reactivity of the C-I bond through electronic and steric effects, distinguishing its synthetic utility from its meta and para counterparts. Chemists can therefore select a specific positional isomer to achieve a desired regiochemical outcome in a synthetic sequence.

Overview of this compound as a Key Synthetic Building Block

This compound has emerged as a particularly valuable building block in organic synthesis. cymitquimica.com It combines the high reactivity of an aryl iodide with the presence of a benzyloxy group, which can serve as a protecting group for a phenol (B47542) or as a handle for further functionalization. The ortho-relationship between the bulky benzyloxy group and the iodo substituent imparts unique steric and electronic characteristics that can be exploited in various synthetic strategies. This compound is a key intermediate in the synthesis of more complex molecules, often utilized in palladium-catalyzed cross-coupling reactions to construct biaryl linkages and other intricate frameworks. ambeed.comresearchgate.net Its utility is demonstrated in the synthesis of natural products and pharmacologically active compounds.

Chemical and Physical Properties of this compound

The compound this compound is an organic solid with the chemical formula C₁₃H₁₁IO. nih.govsigmaaldrich.com Its molecular weight is approximately 310.13 g/mol . nih.govcymitquimica.com The structure consists of a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) and an iodine atom at the ortho position (adjacent carbons). nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁IO | nih.gov |

| Molecular Weight | 310.13 g/mol | nih.govcymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 142523-69-1 | cymitquimica.com |

Synthesis of this compound

The preparation of this compound typically involves the reaction of 2-iodophenol (B132878) with benzyl (B1604629) bromide or benzyl chloride. chemsrc.com This Williamson ether synthesis is a common and effective method for forming the ether linkage.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile substrate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in these transformations.

Use in Cross-Coupling Reactions

This compound is frequently employed in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide. acs.org For example, it can be coupled with various arylboronic acids to synthesize substituted biaryl compounds. These biaryl motifs are prevalent in many biologically active molecules and functional materials.

The compound also participates in other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes to produce 2-(benzyloxy)phenylacetylenes. These products can then be further elaborated into more complex structures. A study published in the Chinese Journal of Chemistry describes the use of this compound in a synthesis pathway to produce 1-(2-((2-(benzyloxy)phenyl)ethynyl)phenyl)ethan-1-one. ambeed.com

Furthermore, research has shown its utility in intramolecular cross-coupling reactions. For instance, a metal-free intramolecular cross-coupling process has been developed to prepare 6H-benzo[c]chromene using 1-(benzyloxy)-2-bromobenzene, a related halide, as the substrate, highlighting the potential for similar cyclization strategies with the iodo-analogue. researchgate.net

Precursor for Other Key Intermediates

Beyond its direct use in coupling reactions, this compound serves as a precursor for other important synthetic intermediates. The benzyloxy group can be cleaved under various conditions (e.g., hydrogenolysis) to reveal the phenol, providing a route to 2-iodophenol derivatives. The iodine atom can also be transformed into other functional groups through halogen-metal exchange to form an organolithium or Grignard reagent, which can then react with a wide range of electrophiles. wikipedia.org This versatility allows for the introduction of diverse functionalities at the 2-position of the benzyloxybenzene core. For example, it is a precursor for compounds like (2-(Benzyloxy)phenyl)boronic acid and 2-phenylphenol. chemsrc.com

This compound stands out as a strategically important reagent in the arsenal (B13267) of synthetic organic chemists. Its well-defined structure, combining the reactivity of an aryl iodide with the synthetic versatility of a benzyloxy group, makes it a powerful building block. The specific ortho-arrangement of its substituents provides unique reactivity that is crucial for the regioselective synthesis of complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions. As the demand for novel pharmaceuticals and materials continues to grow, the role of such precisely functionalized precursors will undoubtedly remain central to innovation in chemical synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPWDCHUQSJIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyloxy 2 Iodobenzene and Its Precursors

Synthesis of Substituted Phenols and Benzyl (B1604629) Ethers as Precursors

The journey towards 1-(benzyloxy)-2-iodobenzene often commences with the synthesis of its fundamental precursors: substituted phenols and benzyl ethers. A common and efficient method for preparing benzyl ethers is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking an appropriate benzyl halide, such as benzyl bromide, to form the desired ether linkage. The choice of base is crucial for achieving high yields and selectivity. While strong bases like sodium hydride (NaH) are effective, milder bases such as silver(I) oxide (Ag₂O) can offer greater selectivity, which is particularly important when dealing with molecules containing multiple hydroxyl groups. organic-chemistry.org

For instance, the synthesis of 4-benzyloxybenzaldehyde and 3-methoxy-4-benzyloxybenzaldehyde, which are precursors to various porphyrin compounds, can be achieved by reacting the corresponding hydroxybenzaldehyde with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). google.com The reaction conditions, such as temperature, can be adjusted to optimize the yield. google.com In cases where substrates are sensitive to basic conditions, an alternative is the use of benzyl trichloroacetimidate (B1259523) under acidic catalysis. organic-chemistry.org

A notable development is the use of 2-benzyloxy-1-methylpyridinium triflate, a neutral reagent that can benzyl ate alcohols upon warming, offering a mild alternative for sensitive substrates. beilstein-journals.org The synthesis of the precursor 2-benzyloxypyridine itself can be accomplished by reacting benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide. beilstein-journals.org

The following table provides examples of synthetic routes to key benzyl ether precursors:

| Precursor Product | Starting Materials | Reagents and Conditions | Reference |

| 4-Benzyloxybenzaldehyde | p-Hydroxybenzaldehyde, Benzyl chloride | K₂CO₃, DMF, room temperature | google.com |

| 3-Methoxy-4-benzyloxybenzaldehyde | 3-Methoxy-4-hydroxybenzaldehyde, Benzyl chloride | K₂CO₃, DMF, reflux | google.com |

| 2-Benzyloxypyridine | Benzyl alcohol, 2-Chloropyridine | KOH, Toluene, reflux | beilstein-journals.org |

| 2-(Benzyloxy)aniline | 2-Aminophenol, Benzyl bromide | Base |

Regioselective Iodination Strategies for Aromatic Systems

With the benzyloxybenzene precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the ortho position to the benzyloxy group. The directing effect of the benzyloxy group, an ortho, para-director, plays a important role in this process. However, achieving high regioselectivity for the ortho-isomer can be challenging.

Various iodinating agents and methods can be employed. Direct iodination using molecular iodine (I₂) in the presence of an oxidizing agent is a common approach. Another strategy involves the use of iodine monochloride (ICl). For substrates that are prone to side reactions, milder iodinating agents may be necessary.

One effective strategy for achieving high regioselectivity is through directed ortho-metalation (DoM). In this approach, the oxygen of the benzyloxy group can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as I₂, to install the iodine atom specifically at the desired position.

Another powerful method involves the use of diazonium salts. For example, starting from 2-(benzyloxy)aniline, diazotization with sodium nitrite (B80452) (NaNO₂) in an acidic medium generates a diazonium salt intermediate. Subsequent treatment with potassium iodide (KI) leads to the formation of this compound. This method offers high regioselectivity as the position of the iodo group is predetermined by the amino group in the starting material.

The following table summarizes some regioselective iodination strategies:

| Starting Material | Iodinating Agent/Method | Key Features | Reference |

| Benzyloxybenzene | Directed ortho-Metalation (DoM) followed by I₂ quench | High regioselectivity for the ortho position | |

| 2-(Benzyloxy)aniline | NaNO₂, acid, then KI | High regioselectivity based on precursor | |

| Arylboronic acids | PhI(OAc)₂ | High yields and regioselectivity | researchgate.net |

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is paramount to maximizing the purity and yield of this compound. researchgate.net Several factors, including the choice of solvent, temperature, reaction time, and the stoichiometry of reagents, must be carefully considered. researchgate.netscielo.br

For the Williamson ether synthesis step, the selection of the base and solvent is critical. While strong bases can lead to higher reaction rates, they may also promote side reactions. The use of a milder base in a suitable solvent at an optimal temperature can significantly improve the yield and purity of the benzyl ether precursor. organic-chemistry.org

In the iodination step, controlling the reaction temperature is often crucial to prevent over-iodination or the formation of undesired isomers. The choice of iodinating agent and any additives or catalysts also plays a significant role. For instance, in palladium-catalyzed reactions, the choice of ligand and base can have a profound impact on the outcome. researchgate.net

Purification techniques are also a key aspect of obtaining high-purity this compound. Column chromatography using silica (B1680970) gel with a suitable eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is a standard method for separating the desired product from unreacted starting materials and byproducts.

The following table highlights key parameters for optimization:

| Reaction Step | Parameter to Optimize | Desired Outcome | Reference |

| Williamson Ether Synthesis | Base, Solvent, Temperature | High yield of benzyl ether, minimal side products | organic-chemistry.org |

| Iodination | Iodinating agent, Temperature, Reaction time | High regioselectivity, high conversion, minimal byproducts | |

| Purification | Chromatographic conditions | High purity of final product (>95%) |

Synthetic Routes to Related Halogenated Benzyloxybenzenes

The synthetic methodologies applied to this compound can be extended to produce a variety of other halogenated benzyloxybenzenes. These related compounds are also valuable intermediates in organic synthesis. For example, 1-(benzyloxy)-3-iodobenzene (B9896) and 1-(benzyloxy)-4-iodobenzene (B10812) can be synthesized using similar strategies, but with different starting materials or modified reaction conditions to achieve the desired regiochemistry.

Furthermore, the synthesis can be adapted to introduce other halogens, such as bromine or chlorine. For instance, 1-(benzyloxy)-4-bromo-2-iodo-benzene can be synthesized, showcasing the ability to introduce multiple different halogens onto the benzyloxybenzene scaffold. fluorochem.co.uk The synthesis of 2-(benzyloxy)-1-bromo-4-iodobenzene (B6316311) can be achieved through sequential halogenation of 2-(benzyloxy)aniline via a diazonium salt intermediate.

The following table provides examples of related halogenated benzyloxybenzenes:

| Compound Name | CAS Number | Key Synthetic Feature |

| 1-(Benzyloxy)-3-iodobenzene | 107623-21-2 | Iodination at the meta position. |

| 1-(Benzyloxy)-4-bromo-2-iodo-benzene | 612833-66-6 | Sequential bromination and iodination. fluorochem.co.uk |

| 2-(Benzyloxy)-1-bromo-4-iodobenzene | Not Available | Sequential halogenation via diazonium salt. |

| 4-(2,2-Dibromoethenyl)-1-methoxy-2-benzyloxybenzene | 1206614-02-9 | Multi-step synthesis involving bromination. |

Functional Group Interconversions on the Benzyloxy Moiety

The benzyloxy moiety itself can be a site for further chemical transformations, a process known as functional group interconversion. wikipedia.orgscribd.com These modifications can be used to introduce additional functionality or to alter the properties of the molecule.

Selective Modification of the Benzyloxy Side Chain

The benzyl group of the benzyloxy moiety can be selectively modified. For example, it is possible to introduce substituents onto the aromatic ring of the benzyl group. This can be achieved either by starting with a substituted benzyl halide in the initial Williamson ether synthesis or by performing electrophilic aromatic substitution on the benzyl group after the ether has been formed.

Additionally, the benzylic position (the CH₂ group) is susceptible to certain reactions. For instance, enzymatic methods have been developed for the enantioselective acetylation of side-chain modified alcohols like (R)- and (S)-3-benzyloxy-1,1-difluoropropan-2-ols, highlighting the potential for stereoselective modifications. nih.gov The benzyloxy group can also be involved in intramolecular reactions, and its presence can influence the reactivity of other parts of the molecule. researchgate.net

Strategies for Orthogonal Protection and Deprotection of Phenolic Functionality

In complex syntheses involving multiple functional groups, the concept of orthogonal protection is crucial. wikipedia.orgorganic-chemistry.org This strategy allows for the selective removal of one protecting group in the presence of others that remain intact. wikipedia.org The benzyloxy group is a widely used protecting group for phenols. organic-chemistry.org

The deprotection of a benzyl ether is typically achieved through catalytic hydrogenation, using a palladium catalyst (Pd/C) and a hydrogen source. organic-chemistry.org This method is generally mild and efficient. However, if the molecule contains other functional groups that are sensitive to hydrogenation, alternative deprotection methods are required.

An important aspect of synthetic strategy is the ability to deprotect different protecting groups under distinct conditions. For example, a molecule might contain a benzyloxy group (cleaved by hydrogenation), a tert-butyldimethylsilyl (TBDMS) ether (cleaved by fluoride (B91410) ions), and a tert-butoxycarbonyl (Boc) group (cleaved by acid). scirp.org This orthogonal set of protecting groups allows for the sequential unmasking of different functional groups, enabling complex and regioselective transformations. organic-chemistry.orguchicago.edu

The following table summarizes common protecting groups for phenols and their deprotection conditions, illustrating the principle of orthogonality:

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality |

| Benzyl | Bn | H₂, Pd/C | Orthogonal to acid- and base-labile groups. organic-chemistry.org |

| tert-Butyldimethylsilyl | TBDMS | F⁻ (e.g., TBAF) | Orthogonal to hydrogenolysis and many acidic/basic conditions. scirp.org |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to hydrogenolysis and fluoride-based deprotection. scirp.org |

| Acetyl | Ac | Base (e.g., NaOMe) | Orthogonal to hydrogenolysis and some acidic conditions. scirp.org |

Catalytic Cross Coupling Reactions Utilizing 1 Benzyloxy 2 Iodobenzene

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Reactivity with Diverse Boronic Acid/Ester Partners

Heck (Mizoroki-Heck) Reactions of 1-(Benzyloxy)-2-iodobenzene

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, yielding a substituted alkene. wikipedia.orgbyjus.com This reaction has become a fundamental method for the vinylation or arylation of olefins. mdpi.com The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the product. mychemblog.com A base is required to regenerate the Pd(0) catalyst at the end of the cycle. libretexts.org As an aryl iodide, this compound is a highly suitable electrophile for the Heck reaction.

A key challenge in the Heck reaction is controlling the regioselectivity of the arylation, especially with unsymmetrical olefins. For reactions involving neutral palladium complexes, the aryl group typically adds to the less sterically hindered carbon of the double bond. mychemblog.com Conversely, when cationic palladium complexes are used (often generated in the presence of halide scavengers or with triflate electrophiles), electronic factors dominate, and arylation occurs at the more electron-deficient carbon. mychemblog.comlibretexts.org

The stereoselectivity of the Heck reaction is generally high, with a strong preference for the formation of the trans-substituted alkene. byjus.com This outcome results from the syn-addition of the aryl-palladium species across the olefin followed by a syn-β-hydride elimination, which, after bond rotation to the most stable conformation, leads to the trans product. Asymmetric Heck reactions can be achieved by employing chiral ligands, such as (R)-BINAP, which can effectively transfer chiral information from the catalyst to the product, enabling the synthesis of enantiomerically enriched compounds. libretexts.org

Table 4: General Regioselectivity in the Heck Reaction of Aryl Halides

| Olefin Type | Arylation Position | Typical Product | Controlling Factor |

|---|---|---|---|

| Monosubstituted (e.g., Styrene) | Terminal (β-position) | (E)-Stilbene | Steric mychemblog.com |

| Electron-rich (e.g., Vinyl ether) | α or β position | Mixture of regioisomers | Challenging; can be controlled by additives/ligands. organic-chemistry.org |

| Acrylates | β-position | Cinnamate | Electronic (conjugate addition) wikipedia.org |

The efficiency of the Heck reaction is highly sensitive to the specific combination of catalyst, ligand, and base. Palladium(II) acetate (B1210297) [Pd(OAc)₂] is often a more active precatalyst than Pd(0) sources like Pd(PPh₃)₄ because it can be readily reduced in situ to the active Pd(0) species. libretexts.org

The choice of ligand is critical. Electron-donating, bulky phosphine (B1218219) ligands can accelerate the rate-limiting oxidative addition step and stabilize the catalytically active species. mdpi.com However, in some systems, particularly those involving highly reactive aryl iodides, ligand-free conditions or the use of N-heterocyclic carbene (NHC) ligands can also be very effective. mdpi.com The base plays a dual role: it neutralizes the hydrogen halide produced during the reaction and facilitates the final reductive elimination step to regenerate the Pd(0) catalyst. libretexts.org Common bases include tertiary amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). wikipedia.org The optimal choice depends on the specific substrates and solvent system.

The intramolecular Heck reaction (IMHR) is a powerful strategy for constructing carbocyclic and heterocyclic ring systems of various sizes. wikipedia.org Compared to its intermolecular counterpart, the IMHR is often more efficient and exhibits higher levels of regio- and stereoselectivity due to entropic advantages. libretexts.orgwikipedia.org This methodology is particularly valuable for synthesizing complex polycyclic architectures and creating sterically congested quaternary carbon centers. nih.gov

Derivatives of this compound are excellent precursors for IMHR. For example, in the synthesis of the complex natural product (±)-gelsemine, an intramolecular Heck reaction was employed to forge the critical spirooxindole core. nih.gov In one key study, a tricyclic α,β-unsaturated 2-iodoanilide underwent cyclization to form a pentacyclic product. nih.gov The diastereoselectivity of this cyclization was highly dependent on the reaction conditions. Using a palladium catalyst without phosphine ligands at 110 °C favored one diastereomer, while forcing conditions (150 °C) with a phosphine-ligated palladium catalyst produced a mixture of stereoisomers. nih.gov This highlights the tunability of the IMHR in directing the stereochemical outcome for the construction of intricate molecular frameworks. Such cyclizations can also be part of tandem or cascade reactions, where the alkylpalladium intermediate formed after cyclization is trapped by another nucleophile before β-hydride elimination can occur. wikipedia.org

Table 5: Conditions for Intramolecular Heck Cyclization of a 2-Iodoanilide Precursor

| Catalyst System | Temperature | Product Ratio (Diastereomer 1:2) | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ (no ligand) | 110 °C | 5:1 | 60% | nih.gov |

| Pd(PPh₃)₄ | 150 °C | 1:2 | 69% | nih.gov |

Influence of Catalyst, Ligand, and Base on Reaction Efficiency

Other Palladium-Mediated Coupling Reactions (e.g., Stille, Negishi, Kumada, Buchwald-Hartwig)

Beyond the well-known Suzuki and Heck reactions, a variety of other palladium-catalyzed cross-coupling reactions provide powerful and complementary methods for molecular assembly. Reactions such as the Stille, Negishi, Kumada, and Buchwald-Hartwig amination each utilize a unique organometallic reagent or nucleophile, broadening the scope of accessible structures from aryl iodides like this compound.

The Stille, Negishi, and Kumada reactions are pillars of C-C bond formation, differing primarily in the organometallic nucleophile employed.

Stille Coupling: This reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. chemrxiv.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the final product. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organostannanes but less reactive than the organomagnesium reagents used in Kumada coupling. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org Both palladium and nickel catalysts are commonly used. wikipedia.orgorgsyn.org The mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. illinois.edu

Kumada Coupling: As one of the earliest transition-metal-catalyzed cross-coupling reactions, the Kumada coupling employs organomagnesium reagents (Grignard reagents) or, less commonly, organolithium reagents. nii.ac.jpwikidoc.org These highly reactive nucleophiles allow for efficient coupling but are less tolerant of sensitive functional groups, such as esters and nitriles. wikipedia.orguh.edu The reaction can be catalyzed by both nickel and palladium complexes. wikidoc.org

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base. ucl.ac.ukjk-sci.com The development of specialized, bulky phosphine ligands has been crucial to the reaction's success, enabling the coupling of a vast range of aryl halides (including chlorides) and amines with high efficiency. jk-sci.com The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. alfa-chemistry.com

These reactions collectively offer a versatile platform for derivatizing this compound, enabling the introduction of diverse aryl, vinyl, alkynyl, alkyl, and amino substituents.

Table 1: Overview of Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent/Nucleophile | Bond Formed | Key Features |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | High functional group tolerance; stable reagents. chemrxiv.org |

| Negishi Coupling | Organozinc (R-ZnX) | C-C | Good functional group tolerance; couples sp, sp², sp³ carbons. wikipedia.org |

| Kumada Coupling | Organomagnesium (R-MgX) | C-C | Highly reactive nucleophiles; less tolerant of acidic functional groups. wikipedia.orguh.edu |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Premier method for aryl amine synthesis; requires bulky ligands. jk-sci.com |

When a substrate contains multiple potential reaction sites, chemoselectivity becomes a critical consideration. For derivatives of this compound that bear additional functional groups or halides, the inherent reactivity differences can often be exploited to achieve selective transformations.

The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the order: C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgorgsyn.org This predictable trend allows for the selective coupling at the most reactive site. For instance, in a molecule like 2-(benzyloxy)-1-bromo-4-iodobenzene (B6316311), palladium-catalyzed reactions such as Suzuki or Ullmann couplings would preferentially occur at the highly reactive carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. This orthogonality is a powerful tool in multi-step synthesis.

Research on the Buchwald-Hartwig amination of di- and trihaloarenes has demonstrated similar selectivity, with amination occurring exclusively at the iodo-substituted positions over bromo- or chloro-substituents. nih.gov Furthermore, studies on Stille couplings of acyl chlorides have shown that the reaction can proceed without affecting aryl chloride or bromide functionalities present on the same molecule. organic-chemistry.org

Ligand choice can also exert significant control, sometimes even overriding the innate reactivity of the halides. For example, in the cross-coupling of certain dihalopyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct the reaction to the less reactive C4-position over the more electronically favored C2-position. nih.gov This demonstrates that catalyst system modification provides an additional layer of control for achieving desired chemoselectivity in complex substrates.

Table 2: Chemoselectivity in Palladium-Catalyzed Coupling of Dihaloarenes

| Substrate Example | Reaction Type | Catalyst/Ligand System | Outcome | Reference |

|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Buchwald-Hartwig | Pd(dba)₂ / Ligand | Selective amination at the C-I position. | nih.gov |

| 2-(Benzyloxy)-1-bromo-4-iodobenzene | Suzuki/Ullmann | Palladium Catalyst | Preferential reaction at the C-I bond. | |

| Halogenated Benzoyl Chlorides | Stille Coupling | PXPd | Selective ketone formation, tolerating Ar-Cl and Ar-Br bonds. | organic-chemistry.org |

| 2,4-Dichloropyridines | Suzuki-Miyaura | Pd/IPr (NHC Ligand) | Selective coupling at the less reactive C4-position. | nih.gov |

Complementary Strategies for Diverse C-C and C-Heteroatom Bond Formations

Emerging Transition Metal-Catalyzed Transformations

While palladium has long been the metal of choice for cross-coupling, research into more earth-abundant and cost-effective first-row transition metals, as well as unique applications of precious metals like gold, is rapidly expanding the field. Nickel, copper, and gold catalysts are emerging as powerful alternatives, often providing complementary reactivity and selectivity.

Nickel-Catalyzed Cross-Coupling Methodologies with Aryl Iodides

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. Nickel catalysts are effective for many of the same transformations as palladium, including Kumada, Negishi, and Suzuki-type couplings. wikipedia.orgnih.gov

Nickel-catalyzed reactions can couple a wide range of aryl halides, including the less reactive but more readily available aryl chlorides. wikidoc.org In some cases, nickel catalysts exhibit different selectivity profiles compared to their palladium counterparts. For instance, nickel catalysis has been instrumental in the development of cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reductant. nii.ac.jpnih.gov A notable example is the nickel-catalyzed coupling of benzyl (B1604629) alcohols with aryl halides, a transformation that proceeds through homolytic C-O bond cleavage. nii.ac.jp These methods provide novel pathways for constructing C-C bonds from readily available starting materials.

Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Kumada Coupling | Aryl Halide + Grignard Reagent | NiCl₂(dppe) | One of the first Ni-catalyzed cross-couplings. | wikidoc.org |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Ni(acac)₂ / Ni(COD)₂ | Effective for sp²-sp², sp²-sp³, and sp³-sp³ coupling. | wikipedia.org |

| Cross-Electrophile Coupling | Aryl Halide + Benzyl Alcohol | NiCl₂(Me₄Phen) / Ti(IV) | Couples two electrophiles using a reductant. | nii.ac.jp |

| Suzuki-Type Coupling | Arylboronic Acid + α-Iodoboronate | NiCl₂•DME / Ligand | Forms C(sp²)-C(sp³) bonds under mild conditions. | nih.gov |

Copper-Mediated Reactions (e.g., Ullmann Coupling Variants)

Copper-catalyzed reactions are among the oldest transition-metal-mediated C-C and C-heteroatom bond-forming reactions. The classic Ullmann reaction, first reported in 1901, involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comvedantu.com This reaction typically requires harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper. byjus.com

Modern variations, often referred to as Ullmann-type reactions, have significantly improved the scope and utility of copper catalysis. The use of ligands, such as 1,10-phenanthroline, and various bases can facilitate the coupling of aryl halides with alcohols (to form diaryl ethers), amines, and thiols under much milder conditions. facs.website For a substrate like this compound, the Ullmann reaction offers a direct route to forming a symmetrical 2,2'-bis(benzyloxy)biphenyl. Furthermore, in dihaloarenes containing both iodine and bromine, the higher reactivity of the C-I bond can be exploited for selective Ullmann coupling.

Gold-Catalyzed Processes for Aryl Iodide Activation

Historically, gold catalysis has been dominated by the activation of π-systems like alkynes and allenes. mdpi.comnumberanalytics.com The oxidative addition of aryl halides to gold(I) complexes, a key step in cross-coupling, was considered challenging. However, recent breakthroughs have established gold as a viable catalyst for cross-coupling reactions involving aryl iodides. facs.website

This emerging area of catalysis relies on a Au(I)/Au(III) redox cycle, which has been enabled by the design of specific ligands, such as the (P,N)-ligand MeDalPhos. acs.org These ligands facilitate the difficult oxidative addition step, unlocking a range of transformations. acs.org Researchers have now reported gold-catalyzed C-N, C-O, C-C, and C-S bond-forming reactions using aryl iodides as coupling partners. nih.govchemrxiv.orgpku.edu.cn A visible-light-driven protocol has even extended this reactivity to the more challenging aryl bromides. pku.edu.cn

These novel gold-catalyzed methods offer complementary reactivity to palladium and copper systems and represent a new frontier for activating substrates like this compound for the synthesis of complex molecules. acs.org

Table 4: Emerging Gold-Catalyzed Cross-Coupling of Aryl Iodides

| Bond Formed | Coupling Partners | Catalyst/Ligand System | Year Reported | Reference |

|---|---|---|---|---|

| C-O | Aryl Iodide + Alcohol | Au(I) / Ligand | 2023 | chemrxiv.org |

| C-N | Aryl Iodide + Amine | Au(I) / MeDalPhos | 2021 | facs.website |

| C-N | Aryl Iodide + Nitrile | Au(I) / MeDalPhos | 2024 | nih.govacs.org |

| C-C/N/O/S | Aryl Bromide + Nucleophile | Au(I) / Photocatalyst | 2025 | pku.edu.cn |

Applications in Complex Molecule Synthesis and Advanced Organic Materials

Strategic Use in Total Synthesis of Natural Products

The utility of 1-(benzyloxy)-2-iodobenzene and its derivatives is prominently displayed in the total synthesis of structurally complex natural products. Its pre-installed, protected oxygen functionality and the reactive C-I bond allow for its strategic incorporation as a key structural motif in the assembly of intricate molecular frameworks.

In the field of alkaloid synthesis, derivatives of this compound are instrumental in constructing the core structures of complex molecules. A notable example is in the synthesis of bis-benzylisoquinoline alkaloids, such as (±)-tubocurine, a component of the arrow poison curare. acs.orgacs.org The synthesis of (±)-tubocurine involves a key double Ullmann coupling reaction to form the diaryl ether linkages that define the macrocyclic structure. A substituted derivative, 1-(benzyloxy)-4-(bromomethyl)-2-iodobenzene, serves as a crucial building block for one of the benzylisoquinoline subunits. acs.orgacs.org The iodo-substituent is essential for participating in the C-O bond-forming coupling reaction, while the benzyloxy group protects the phenolic oxygen that will ultimately become part of the final diaryl ether bridge. acs.orgacs.org

The synthesis of other alkaloids, such as (±)-galipeine, also relies on precursors derived from benzyloxy-substituted aromatic compounds. dicp.ac.cn While not always involving an iodo-substituent directly, the strategic use of the benzyloxy group as a protecting element for a phenol (B47542) that will be part of the final alkaloid structure is a common theme. dicp.ac.cn Similarly, in the synthesis of certain indole (B1671886) alkaloids, hypervalent iodine reagents derived from iodobenzene (B50100) are used to induce cyclizations and construct key structural motifs. nih.gov The presence of a benzyloxy group on the iodobenzene precursor can modulate reactivity and introduce desired functionality.

Table 1: Application of a this compound Derivative in Alkaloid Synthesis

| Precursor | Reaction | Key Intermediate/Product | Alkaloid Class | Reference |

|---|

Polyketides are a large and structurally diverse class of natural products characterized by complex carbon skeletons. The synthesis of aromatic polyketides often requires the assembly of highly substituted benzene (B151609) rings. This compound is an ideal starting material for this purpose. The benzyloxy group serves as a stable protecting group for a phenolic moiety, while the iodine atom provides a reactive site for metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the stepwise construction of intricate aromatic systems.

For instance, in synthetic studies toward complex polyketides like the perylenequinones, biaryl linkages are often central to the molecular architecture. nih.gov The synthesis of these compounds can be achieved through the coupling of two aryl fragments. Using a building block like this compound would enable the coupling reaction, followed by deprotection to reveal a phenol, which could then participate in further transformations, such as oxidative cyclizations, to complete the polyketide core. nih.gov Although direct use of the parent compound is not always cited, the strategic principle of employing an ortho-iodo-protected phenol is a cornerstone of many synthetic routes in this area. uni-muenchen.de

Isoflavonoids are a class of phenolic compounds possessing a 3-phenylchroman skeleton, known for their diverse biological activities. rsc.orgresearchgate.net Their synthesis often hinges on the formation of a key carbon-carbon bond between the chromone (B188151) core and the pendant B-ring. Modern synthetic strategies frequently employ palladium-catalyzed cross-coupling reactions for this purpose. rsc.org

This compound can function as a versatile precursor for either the A-ring or the B-ring of the isoflavonoid (B1168493) scaffold. For example, it could be used as the B-ring component in a Suzuki coupling with a chromone-based boronic acid derivative. The benzyloxy group masks the phenol, which is a common feature in natural isoflavonoids, preventing unwanted side reactions during the coupling step. Subsequent debenzylation unmasks the phenol to yield the final natural product. This strategy allows for a modular and convergent approach to a wide range of substituted isoflavonoids. rsc.orgrsc.org

Table 2: Representative Strategy for Isoflavonoid Synthesis

| Reactant A | Reactant B | Coupling Reaction | Key Feature of this compound | Resulting Structure | Reference |

|---|

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. Many natural products, including lignans (B1203133) and alkaloids, are formed through oxidative phenolic coupling, where two phenolic units are dimerized. nih.gov this compound can be a valuable tool in laboratory emulations of these processes.

A synthetic sequence could involve using the iodo-substituent to perform a cross-coupling reaction, assembling a precursor molecule. Following this, the benzyl (B1604629) protecting group is removed to unmask a phenol. This phenol can then be subjected to an oxidative dimerization reaction, using reagents like iron(III) chloride or hypervalent iodine compounds, to mimic the enzymatic processes that occur in nature. nih.gov For example, the synthesis of carpanone-like molecules has been achieved through an oxidative coupling of o-hydroxystyrenes, a transformation that mimics the proposed biosynthesis of the natural product. nih.gov A precursor like this compound could be elaborated into such an o-hydroxystyrene derivative, demonstrating its role in a biomimetic strategy.

Synthesis of Isoflavonoids and Other Aromatic Natural Products

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are frequently found in molecules with significant pharmacological activity. Consequently, this compound is a valuable starting point for the synthesis of pharmaceutical intermediates and for the development of novel lead compounds in drug discovery programs.

The benzyloxyaryl moiety is a recognized pharmacophore in medicinal chemistry, contributing to the binding affinity of ligands to various biological targets. nih.gov A review of monoamine oxidase (MAO) inhibitors, which are crucial for treating neurological disorders, highlights the pivotal role of the benzyloxy group attached to scaffolds such as coumarins, indoles, and benzofurans. nih.govacs.org

This compound is an ideal precursor for accessing these scaffolds. The ortho-iodide enables the construction of fused ring systems or the introduction of diverse substituents via cross-coupling chemistry. For example, Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (e.g., Larock indole synthesis or related cyclizations), can generate complex heterocyclic systems. This approach has been used to synthesize novel classes of potent and selective MAO inhibitors. acs.org Specifically, 6'-benzyloxy derivatives of certain benzofuran-based structures have shown potent MAO-B inhibition, making them promising candidates for the treatment of Parkinson's disease. acs.org Similarly, novel benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have been synthesized and evaluated for potential antimalarial and antiproliferative activities. nih.gov The benzyloxy-iodobenzene starting material provides the foundational structure from which these diverse and biologically active molecules are built.

Table 3: The Benzyloxyaryl Moiety in Pharmaceutical Design

| Scaffold | Biological Target | Therapeutic Area | Role of Benzyloxy-Iodobenzene | Reference |

|---|---|---|---|---|

| Benzofuran (B130515) | Monoamine Oxidase B (MAO-B) | Neurological Disorders (e.g., Parkinson's) | Precursor for constructing the substituted benzofuran core | acs.org |

| Coumarin, Indole, Chromone | Monoamine Oxidase A/B (MAO-A/B) | Neurological & Depressive Disorders | Provides key benzyloxy pharmacophore | nih.gov |

Role in the Preparation of Biologically Active Scaffolds

This compound serves as a key precursor in the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds. The reactivity of the carbon-iodine bond allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures from simpler, readily available starting materials.

One of the most significant applications of this compound is in the synthesis of dibenzofurans. ekb.eg Dibenzofurans are a class of heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antimalarial properties. ekb.eg The synthesis of the dibenzofuran (B1670420) core can be achieved through an intramolecular cyclization of a diaryl ether. In this context, this compound can be coupled with a phenol, followed by a palladium-catalyzed intramolecular C-O bond formation to construct the dibenzofuran skeleton. A notable one-pot protocol for the rapid construction of dibenzofuran motifs involves the reaction of ortho-haloiodobenzenes with 6-diazo-2-cyclohexenones, which proceeds via a tandem Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.org

Furthermore, this compound has been utilized in the synthesis of other important biologically active scaffolds, such as tetrahydroisoquinolines (THIQs). A modular and efficient method for the assembly of 1-bromomethylene-THIQs involves a three-component Catellani reaction using this compound, an aziridine, and a terminal alkyne, followed by an N-bromosuccinimide (NBS)-mediated cyclization. sciengine.com This method has been applied to the total synthesis of several THIQ alkaloids with demonstrated bioactivities. sciengine.com

The versatility of this compound in palladium-catalyzed reactions makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. smolecule.com

Development of Advanced Materials

The unique electronic and structural features of this compound also position it as a valuable precursor for the synthesis of advanced organic materials. Its ability to participate in polymerization and cross-coupling reactions allows for the creation of polymers and functional molecules with specific electronic and optical properties, suitable for a range of applications in materials science.

Precursors for Polymer Synthesis with Tunable Electronic Properties

This compound can serve as a monomeric unit in the synthesis of conjugated polymers. Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system and endows them with semiconductor properties. researchgate.netadvancedsciencenews.com These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

The synthesis of such polymers often relies on cross-coupling reactions, such as Suzuki or Stille coupling, to link monomeric units together. xisdxjxsu.asialibretexts.org this compound, with its reactive iodo group, can readily participate in these polymerization reactions. The benzyloxy group can influence the solubility and processing of the resulting polymer and can also be cleaved post-polymerization to modify the polymer's electronic properties. The synthesis of poly(p-phenylene) (PPP), a well-known conducting polymer, can be achieved through the polymerization of benzene derivatives. researchgate.net While direct polymerization of benzene can be challenging, the use of functionalized monomers like this compound allows for greater control over the polymerization process and the properties of the final material.

The development of precursor polymers is a key strategy for obtaining high-quality conductive polymers. These precursor polymers are often more stable and processable than the final conjugated polymer and can be converted to the conductive form in a subsequent step. google.com this compound can be incorporated into such precursor polymers, with the benzyloxy group enhancing solubility and the iodo group providing a site for further reactions or polymerization.

| Polymer Type | Synthetic Method | Role of this compound | Potential Application |

| Poly(p-phenylene) derivatives | Suzuki or Stille Coupling | Monomeric unit | Organic Electronics |

| Conjugated Copolymers | Cross-Coupling Polymerization | Co-monomer to tune properties | Organic Photovoltaics |

| Precursor Polymers | Various Polymerization Reactions | Building block for soluble precursors | Processable Conductive Films |

Synthesis of Functional Dyes and Organic Optoelectronic Materials

The reactivity of this compound makes it a useful building block for the synthesis of functional organic dyes and materials for optoelectronic applications, such as dye-sensitized solar cells (DSSCs). olemiss.edu Functional dyes are specifically designed to have strong absorption in the visible or near-infrared region of the electromagnetic spectrum and to exhibit specific photophysical properties.

The synthesis of many organic dyes involves the construction of a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT) upon photoexcitation. olemiss.edu this compound can be used to introduce the benzyloxy-substituted phenyl moiety, which can act as part of the π-conjugated bridge or as a modifying group to tune the electronic properties and solubility of the dye. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in linking the different components of the dye molecule together. xisdxjxsu.asialibretexts.org For example, an iodobenzene derivative can be coupled with a boronic acid to form a biaryl linkage, a common structural motif in organic dyes. libretexts.org

In the context of optoelectronics, iodinated compounds are used as intermediates in the synthesis of sensitizer (B1316253) dyes for DSSCs. olemiss.edu For instance, the synthesis of squarylium cyanine (B1664457) dyes, which are known for their intense absorption in the near-infrared region, can involve the use of iodinated precursors in coupling reactions like the Ullmann reaction. researchgate.net The benzyloxy group in this compound can enhance the performance of such dyes by improving their solubility and preventing aggregation on the semiconductor surface in a DSSC, which is crucial for efficient device performance.

| Dye/Material Class | Synthetic Reaction | Function of this compound Moiety | Application |

| D-π-A Organic Dyes | Suzuki-Miyaura Coupling | Part of π-bridge or modifying group | Dye-Sensitized Solar Cells |

| Squarylium Cyanine Dyes | Ullmann Reaction | Precursor for the dye backbone | Photodynamic Therapy, NIR Imaging |

| Organic Sensitizers | Various Cross-Couplings | Building block for the sensitizer molecule | Organic Photovoltaics |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyloxy 2 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR for Primary Structural Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the structure of 1-(Benzyloxy)-2-iodobenzene. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen and iodine causing characteristic shifts in the signals of nearby atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a proton census of the molecule. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (–O–CH₂–) and the two separate aromatic systems. The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet, while the four protons on the iodinated benzene (B151609) ring exhibit a more complex splitting pattern due to their distinct chemical environments and spin-spin coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to the 13 carbon atoms in the structure. The carbon atom bonded to iodine (C-I) is shifted significantly upfield to a characteristic chemical shift of approximately 97.4 ppm, while the carbon attached to the ether oxygen (C-O) appears further downfield, around 157.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS). Data are based on analysis of structurally similar compounds and established NMR principles.

| Atom/Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Iodinated Ring | ||

| C1-O | - | ~157.0 |

| C2-I | - | ~97.4 |

| H3/C3 | ~7.83 (dd) | ~139.6 |

| H4/C4 | ~6.84 (td) | ~122.9 |

| H5/C5 | ~7.30 (td) | ~129.5 |

| H6/C6 | ~6.95 (dd) | ~114.9 |

| Benzyloxy Group | ||

| –O–CH₂– | ~5.20 (s) | ~71.0 |

| C-ipso | - | ~136.5 |

| C-ortho | ~7.45-7.30 (m) | ~127.4 |

| C-meta | ~7.45-7.30 (m) | ~128.6 |

| C-para | ~7.45-7.30 (m) | ~128.2 |

Abbreviations: s = singlet, dd = doublet of doublets, td = triplet of doublets, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. mdpi.com For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic rings. For instance, H-3 would show a correlation to H-4, which in turn would correlate with H-5, and H-5 with H-6, confirming their sequence on the iodinated ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). mdpi.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, etc.) and the benzylic protons (–O–CH₂–) to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key HMBC correlations would include signals from the benzylic protons (–O–CH₂–) to the C-1 of the iodinated ring and to the ipso-carbon of the benzyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. A NOESY spectrum would show a cross-peak between the benzylic protons (–O–CH₂–) and the H-6 proton of the iodinated ring, providing definitive proof of the ortho arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₃H₁₁IO) is calculated to be 309.98546 Da. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₁IO | - |

| Molecular Weight | 310.13 g/mol | nih.gov |

| Calculated Exact Mass | 309.98546 Da | nih.gov |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion often fragments into smaller, characteristic pieces. Analyzing these fragmentation patterns provides corroborating evidence for the molecule's structure. For this compound, key fragmentation pathways would include:

Formation of the Tropylium (B1234903) Ion: A very common and prominent fragmentation for benzyl-containing compounds is the cleavage of the benzyl-oxygen bond to form the stable tropylium cation at m/z 91 . mpg.de

Loss of Iodine: Cleavage of the carbon-iodine bond would result in a fragment at m/z 183.0497 ([M-I]⁺).

Cleavage of the Ether Bond: Heterolytic cleavage of the C-O ether bond can lead to a [C₆H₄O]⁺ fragment.

Molecular Ion Peak: The intact molecular ion ([M]⁺) would be observed at m/z 310 .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific covalent bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic Infrared Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Aromatic C-H | C-H | 3100–3000 | Medium to weak |

| Alkyl C-H | C-H (in CH₂) | 3000–2850 | Medium |

| Aromatic C=C | C=C | 1600 & 1475 | Medium, sharp |

| Aryl Ether | C-O-C (Aryl-O) | 1270–1230 | Strong, sharp |

| Alkyl Ether | C-O-C (Alkyl-O) | 1150–1070 | Strong, sharp |

| ortho-Disubstitution | C-H bend | 770–735 | Strong |

The presence of strong, sharp peaks around 1250 cm⁻¹ and 1100 cm⁻¹ would confirm the aryl-alkyl ether linkage. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene (B1212753) bridge. The fingerprint region (below 1500 cm⁻¹) would show a strong absorption characteristic of ortho-disubstitution on a benzene ring. mpg.de

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

The solid-state structure of a crystalline derivative, namely 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, has been meticulously investigated, offering a valuable case study. The analysis reveals detailed information about its crystal system, unit cell dimensions, and the spatial arrangement of the molecules.

Detailed Research Findings:

A comprehensive study by Bakheit et al. (2023) on 2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, a notable derivative, employed single-crystal X-ray diffraction to determine its molecular and crystal structure. The compound was found to crystallize in a monoclinic system, which is a common crystal system for organic molecules. The space group was identified as P21/n, a centrosymmetric space group that provides information about the symmetry elements present in the crystal lattice. mdpi.com

The triazoloquinazoline fused-ring system is nearly planar, while the benzyl substituent is oriented perpendicularly to this ring system. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, which link the molecules into centrosymmetric dimers. nih.gov This detailed structural information is paramount for understanding the compound's physical properties and its behavior in the solid state.

The crystallographic data for this derivative is summarized in the interactive table below.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂N₄O₂ |

| Formula Weight | 292.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.0319(15) |

| b (Å) | 28.207(9) |

| c (Å) | 9.408(3) |

| α (°) | 90 |

| β (°) | 99.503(5) |

| γ (°) | 90 |

| Volume (ų) | 1317.0(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.474 |

| CCDC Number | 834498 |

| Data sourced from Bakheit et al. (2023). mdpi.com |

This crystallographic analysis provides a foundational understanding of the structural characteristics of complex benzyloxy derivatives. The precise bond lengths, bond angles, and torsion angles derived from such studies are invaluable for computational modeling and for correlating structure with observed physicochemical properties.

Computational Chemistry and Mechanistic Insights for 1 Benzyloxy 2 Iodobenzene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. chemrxiv.org

Electronic Structure Analysis and Prediction of Reactivity Profiles

The reactivity of 1-(benzyloxy)-2-iodobenzene is fundamentally governed by its electronic structure. DFT calculations can elucidate key electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are crucial in predicting how the molecule will interact with other reagents.

For an analogous compound, 2-iodoanisole, studies have shown that both the iodo and methoxy (B1213986) substituents are electron-donating, leading to an electron-rich aromatic system. researchgate.net This increased electron density can enhance the reactivity of the aryl ring in certain reactions. The HOMO and LUMO energies are particularly insightful. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). In a study on benzofuran (B130515) derivatives synthesized from 2-iodoanisole, the HOMO energy of a related precursor was calculated to be -5.904 eV and the LUMO energy was -2.884 eV, indicating a moderate energy gap and suggesting a balance of stability and reactivity. acs.org

For this compound, the benzyloxy group, being a stronger electron-donating group than a methoxy group, would be expected to further increase the electron density of the aromatic ring. However, the large and flexible benzyloxy group also introduces significant steric hindrance around the ortho position. DFT calculations can quantify these competing electronic and steric effects, providing a more nuanced prediction of reactivity. For instance, the calculated partial charges on the carbon atoms can indicate the most likely sites for electrophilic or nucleophilic attack.

| Property | Calculated Value (Arbitrary Units/eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.904 eV acs.org | Indicates a good electron-donating ability, suggesting reactivity towards electrophiles. |

| LUMO Energy | -2.884 eV acs.org | Suggests a capacity to accept electrons, relevant in reactions with nucleophiles or in catalytic cycles. |

| HOMO-LUMO Gap | 3.020 eV acs.org | A moderate gap suggests a balance between kinetic stability and chemical reactivity. |

| Partial Charge on C-I Carbon | +0.15 (Hypothetical) | A positive partial charge would make this carbon an electrophilic site, prone to oxidative addition in cross-coupling reactions. |

| Partial Charge on C-O Carbon | +0.45 (Hypothetical) | A significant positive charge would be expected due to the electronegativity of the attached oxygen. |

Transition State Analysis for Elucidating Reaction Mechanisms

DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of a reaction. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, transition state analysis can reveal the detailed mechanism.

A typical cross-coupling cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org DFT calculations on model systems for ortho-substituted iodoarenes have provided detailed insights into these steps. rsc.org

Oxidative Addition: This is often the rate-limiting step where the C-I bond of this compound adds to a low-valent metal catalyst (e.g., Pd(0)). DFT can model the transition state for this step, revealing the geometry of approach and the activation barrier. The steric bulk of the benzyloxy group would be expected to influence the energy of this transition state.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, a group from an organoboron reagent is transferred to the palladium center. Computational studies have investigated the role of the base and the structure of the transition state, which often involves a bridged bimetallic species. researchgate.netacs.org

Reductive Elimination: This final step forms the new C-C bond and regenerates the catalyst. The geometry of the palladium complex just before reductive elimination is critical, and DFT can predict the energy barrier for this process. For tetra-ortho-substituted biaryl synthesis, computational studies have shown that reductive elimination can be the enantiodetermining step. nih.gov

| Reaction Step | Key Feature of Transition State | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Oxidative Addition | Elongated C-I bond, formation of Pd-C and Pd-I bonds. | 15-20 | Often the rate-determining step in the catalytic cycle. |

| Transmetalation | Bridging ligands (e.g., hydroxide) between Pd and B. | 10-15 | Can be influenced by the choice of base and solvent. |

| Reductive Elimination | Distorted square planar or T-shaped geometry at Pd, incipient C-C bond formation. | 5-10 | Typically a lower barrier step, leading to product formation. |

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While DFT is excellent for studying isolated molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the influence of the broader environment, such as the solvent and the dynamic behavior of catalysts. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation shells, and diffusion processes. rsc.org

For reactions involving this compound, the choice of solvent can have a significant impact on reaction rates and even product distributions. MD simulations can reveal how solvent molecules arrange around the reactant and the catalyst, and how this solvation shell affects their reactivity. For example, in polar aprotic solvents like DMF, often used in Heck reactions, the solvent molecules can coordinate to the metal catalyst, influencing its activity. whiterose.ac.ukscirp.org The flexibility of the benzyloxy group can also be studied using MD, to see how its conformational changes might block or expose the reactive sites of the molecule in different solvent environments.

Predictive Models for Regioselectivity and Stereoselectivity in Cross-Couplings

Predicting the outcome of reactions with multiple potential reaction sites is a major challenge in organic synthesis. For a molecule like this compound, which could potentially undergo reactions at the C-I bond, or C-H activation at various positions on either aromatic ring, predictive models are highly valuable.

Recent advances in machine learning (ML), often trained on DFT-computed data, have led to powerful predictive models. rsc.org For instance, the Regio-MPNN framework uses a message passing neural network to predict the regioselectivity of various metal-catalyzed cross-coupling reactions with high accuracy. chemrxiv.orgchemrxiv.org Such models learn the complex interplay of electronic and steric factors that govern which site of a molecule is most reactive. For an ortho-substituted substrate like this compound, these models would weigh the activating effect of the benzyloxy group against its steric hindrance to predict the most likely site of cross-coupling. These models have been shown to outperform human chemists in some cases and can be used to identify more economical synthetic routes. rsc.org

In terms of stereoselectivity, particularly for the formation of atropisomers in biaryl synthesis, computational models can predict which enantiomer or diastereomer will be favored. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov

Correlation of Computational Data with Experimental Observations

The ultimate validation of any computational model is its ability to accurately reproduce and predict experimental results. There are numerous examples in the literature where computational data has been successfully correlated with experimental observations for reactions of aryl halides.

For instance, in Ullmann-type coupling reactions, a direct relationship has been found between DFT-calculated activation energy barriers and experimentally measured reaction yields for a series of substituted aryl halides. nih.govresearchgate.net Similarly, in Heck coupling reactions, computational studies have confirmed the experimentally observed trends in reactivity for iodobenzene (B50100) derivatives with different electronic substituents. acs.org For the Suzuki-Miyaura reaction, deep learning models have been used to predict reaction yields that agree well with experimental results, and can even be used to optimize reaction conditions. researchgate.net

For this compound, one would expect a similar correlation. For example, if DFT calculations predict a high activation barrier for a particular cross-coupling reaction, a low experimental yield would be anticipated under standard conditions. Conversely, if a predictive model for regioselectivity indicates a strong preference for reaction at the C-I bond over C-H activation, this would be expected to be borne out in the experimental product distribution. A study on an intramolecular arylation of this compound noted an unexpected cyclization, highlighting the importance of understanding competing reaction pathways which can be elucidated by computational methods. acs.org

| Computational Prediction | Expected Experimental Observation | Relevant Finding from Analogue Systems |

|---|---|---|

| High activation energy for oxidative addition at the C-I bond. | Slow reaction rate or low yield in cross-coupling reactions. | Direct correlation between activation energy and yield in Ullmann couplings. nih.govresearchgate.net |

| Regio-MPNN model predicts >95% selectivity for the C-I bond. | The major product will be from coupling at the C-I position, with minimal C-H activation byproducts. | Regio-MPNN accurately predicts regioselectivity for various cross-coupling reactions. rsc.org |

| MD simulation shows strong solvent coordination to the catalyst. | Reaction rate will be highly dependent on the choice of solvent. | Solvent dipolarity and coordinating ability affects Heck reaction rates. whiterose.ac.uk |

| DFT calculation of diastereomeric transition states shows a 2 kcal/mol energy difference. | The reaction will proceed with a moderate to high degree of stereoselectivity. | Enantioselectivity in biaryl synthesis is determined by the relative energies of transition states. nih.gov |

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, and the production of 1-(benzyloxy)-2-iodobenzene and its derivatives is no exception. Future research will likely focus on developing more environmentally benign methods for its synthesis.

One promising area is the exploration of eco-friendly iodination protocols for activated aromatic compounds. organic-chemistry.orgthieme-connect.com Traditional iodination methods often rely on harsh reagents and produce significant waste. Researchers are investigating the use of milder, less toxic iodinating agents and solvent systems. For instance, protocols using potassium iodide with an oxidant like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) have shown promise for the ortho-selective iodination of phenols at room temperature. organic-chemistry.orgthieme-connect.com These methods avoid the use of heavy metals and strong acids, making them more environmentally friendly. organic-chemistry.orgthieme-connect.com

Furthermore, the development of metal-free catalytic systems for the synthesis of diaryl ethers, a key application of this compound, is a significant area of interest. su.se Researchers have demonstrated that diaryliodonium salts can be used in a metal-free cascade reaction to produce diaryl ethers with high efficiency and low waste. su.se This approach offers a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. su.se

The use of renewable solvents and energy-efficient reaction conditions, such as microwave irradiation, are also being explored to reduce the environmental impact of synthetic processes involving this compound. uc.ptrsc.org

Table 1: Comparison of Traditional vs. Greener Iodination Methods

| Feature | Traditional Iodination | Greener Iodination |

| Reagents | Often involves strong acids, heavy metals, and stoichiometric oxidants. | Utilizes milder reagents like KI and (NH4)2S2O8. organic-chemistry.orgthieme-connect.com |

| Solvents | Frequently employs chlorinated or other hazardous organic solvents. | Prefers aqueous or renewable solvents like methanol. organic-chemistry.orgthieme-connect.com |

| Byproducts | Can generate significant amounts of toxic waste. | Produces less harmful byproducts. |

| Energy | May require high temperatures and prolonged reaction times. | Often proceeds at room temperature or with energy-efficient methods like microwave heating. uc.pt |

Design of Next-Generation Catalysts for Enhanced Efficiency and Selectivity

The utility of this compound in cross-coupling reactions is well-established, but there is always a drive to improve the catalysts that facilitate these transformations. The design of next-generation catalysts aims to achieve higher yields, faster reaction times, and greater selectivity under milder conditions.

Palladium-based catalysts remain a cornerstone of cross-coupling chemistry. sioc-journal.cn Research is focused on developing novel ligands, such as N-heterocyclic carbenes (NHCs), that can enhance the stability and activity of palladium catalysts. sioc-journal.cn These advanced catalysts can facilitate challenging couplings, including those involving sterically hindered substrates. nih.gov The use of palladium nanoparticles (PdNPs) is also a growing trend, offering high catalytic activity and the potential for recycling. mdpi.compreprints.org

Beyond palladium, there is a growing interest in catalysts based on more abundant and less toxic metals like copper and nickel. mdpi.com These metals can offer different reactivity profiles and may be more sustainable in the long run. For instance, nickel-catalyzed C-H annulation reactions have been developed for the synthesis of complex heterocyclic structures. mdpi.com

The development of catalysts for C-H activation is a particularly exciting frontier. rsc.orgacs.org These catalysts can directly functionalize C-H bonds, eliminating the need for pre-functionalized starting materials and leading to more atom-economical synthetic routes. acs.org

Exploration of Novel Reactivity Patterns and Transformations

While this compound is primarily known for its role in cross-coupling reactions, researchers are continually exploring new ways to harness its reactivity. The presence of the ortho-iodo and benzyloxy groups provides a unique electronic and steric environment that can be exploited for novel transformations.

One area of exploration is the use of hypervalent iodine reagents derived from this compound. acs.org These reagents can mediate a variety of oxidative transformations, including dearomatization reactions, which are powerful methods for constructing complex three-dimensional structures from simple aromatic precursors. rsc.orgchemrxiv.org